molecular formula C12H8F3N3S B5560577 N-(3-PYRIDYL)-N'-(2,3,4-TRIFLUOROPHENYL)THIOUREA

N-(3-PYRIDYL)-N'-(2,3,4-TRIFLUOROPHENYL)THIOUREA

Cat. No.: B5560577
M. Wt: 283.27 g/mol
InChI Key: AONRERSWJNPGJR-UHFFFAOYSA-N
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Description

N-(3-PYRIDYL)-N’-(2,3,4-TRIFLUOROPHENYL)THIOUREA is a thiourea derivative that contains both pyridyl and trifluorophenyl groups. Thiourea compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The presence of the pyridyl and trifluorophenyl groups may impart unique chemical and biological properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-PYRIDYL)-N’-(2,3,4-TRIFLUOROPHENYL)THIOUREA typically involves the reaction of 3-aminopyridine with 2,3,4-trifluorophenyl isothiocyanate. The reaction is usually carried out in an appropriate solvent, such as dichloromethane or acetonitrile, under reflux conditions. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-PYRIDYL)-N’-(2,3,4-TRIFLUOROPHENYL)THIOUREA can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfinyl or sulfonyl derivatives.

    Reduction: Reduction of the compound may lead to the formation of corresponding amines.

    Substitution: The pyridyl and trifluorophenyl groups can participate in substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Sulfinyl or sulfonyl derivatives.

    Reduction: Corresponding amines.

    Substitution: Substituted pyridyl or trifluorophenyl derivatives.

Scientific Research Applications

N-(3-PYRIDYL)-N’-(2,3,4-TRIFLUOROPHENYL)THIOUREA may have various scientific research applications, including:

    Chemistry: Used as a ligand in coordination chemistry or as a building block in organic synthesis.

    Medicine: Investigated for its potential therapeutic properties, such as anticancer or antimicrobial activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N-(3-PYRIDYL)-N’-(2,3,4-TRIFLUOROPHENYL)THIOUREA would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the pyridyl and trifluorophenyl groups may enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-PYRIDYL)-N’-(2,4-DIFLUOROPHENYL)THIOUREA
  • N-(3-PYRIDYL)-N’-(2,3,5-TRIFLUOROPHENYL)THIOUREA
  • N-(3-PYRIDYL)-N’-(2,3,4-TRICHLOROPHENYL)THIOUREA

Uniqueness

N-(3-PYRIDYL)-N’-(2,3,4-TRIFLUOROPHENYL)THIOUREA is unique due to the specific arrangement of fluorine atoms on the phenyl ring, which may influence its chemical reactivity and biological activity. The trifluorophenyl group can enhance lipophilicity and metabolic stability, making it a valuable compound for various applications.

Properties

IUPAC Name

1-pyridin-3-yl-3-(2,3,4-trifluorophenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3N3S/c13-8-3-4-9(11(15)10(8)14)18-12(19)17-7-2-1-5-16-6-7/h1-6H,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AONRERSWJNPGJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NC(=S)NC2=C(C(=C(C=C2)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>42.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24794812
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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